(3|A,5Z,7E)-3-(tert-Butyldimethylsilyloxy)-9,10-secocholestra-5,7,10(19)-triene-24-carboxylic Acid Methyl Ester
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Description
(3|A,5Z,7E)-3-(tert-Butyldimethylsilyloxy)-9,10-secocholestra-5,7,10(19)-triene-24-carboxylic Acid Methyl Ester, also known as (3|A,5Z,7E)-3-(tert-Butyldimethylsilyloxy)-9,10-secocholestra-5,7,10(19)-triene-24-carboxylic Acid Methyl Ester, is a useful research compound. Its molecular formula is C32H54O3Si and its molecular weight is 514.866. The purity is usually 95%.
BenchChem offers high-quality (3|A,5Z,7E)-3-(tert-Butyldimethylsilyloxy)-9,10-secocholestra-5,7,10(19)-triene-24-carboxylic Acid Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3|A,5Z,7E)-3-(tert-Butyldimethylsilyloxy)-9,10-secocholestra-5,7,10(19)-triene-24-carboxylic Acid Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
- This compound is used in the synthesis of unsaturated steroids, including calcitroic acid and its analogues, through a method involving bromination, dehydrobromination, and other steps (Costa, Makk, Midgley, Modi, Watt, & Whalley, 1985).
- It plays a role in the dirhodium(II)-catalyzed intramolecular carbon–hydrogen insertion reaction of α-diazo ketones, leading to stereoselective synthesis of certain cyclopentanecarboxylates (Yakura, Yamada, Kunimune, Ueki, & Ikeda, 1997).
Analytical Chemistry Applications
- This compound's derivatives, specifically tert-butyldimethylsilyl ethers, are utilized in gas-liquid chromatography-mass spectrometry for the analysis of hydroxy fatty acids, demonstrating their utility in complex lipid analysis (Chance, Gerhardt, & Mawhinney, 1998).
Organic Synthesis
- In organic synthesis, derivatives of this compound are used in creating ester tert-butoxycarbonylhydrazones and their subsequent transformation into various compounds, showcasing its versatility in synthetic chemistry (Lkizler, Demirbas, & Lkizler, 1996).
- It is used in trifluoromethanesulfonimide-catalyzed cycloaddition reactions, enabling the synthesis of multisubstituted silyloxycyclobutanes (Takasu, Ishii, & Inanaga, 2006).
Medical and Pharmaceutical Research
- Derivatives of this compound have been studied for their cytotoxic properties, especially in relation to cancer cells, highlighting its potential applications in medical research (Vorona, Potoročina, Veinberg, Shestakova, Kaņepe, & Lukevics, 2008).
properties
IUPAC Name |
methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O3Si/c1-23-15-18-27(35-36(8,9)31(3,4)5)22-26(23)17-16-25-13-11-21-32(6)28(19-20-29(25)32)24(2)12-10-14-30(33)34-7/h16-17,24,27-29H,1,10-15,18-22H2,2-9H3/b25-16+,26-17-/t24-,27+,28-,29+,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACUDBFJBSQZIP-KCBNVHKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747270 |
Source
|
Record name | Methyl 5-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]hexanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate | |
CAS RN |
135359-42-1 |
Source
|
Record name | Methyl 5-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]hexanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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